1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
CAS No.: 29786-44-5
Cat. No.: VC2278824
Molecular Formula: C12H10F3N
Molecular Weight: 225.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29786-44-5 |
|---|---|
| Molecular Formula | C12H10F3N |
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 |
| Standard InChI Key | MFKULHDHOJHBAX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural Characteristics and Basic Properties
Molecular Identity and Classification
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is an organofluorine compound characterized by a cyclobutane ring substituted with both a nitrile group and a 4-(trifluoromethyl)phenyl moiety. This compound is registered with CAS number 29786-44-5 and has several synonyms including 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile . The compound belongs to the broader class of fluorinated organic compounds, specifically those containing a trifluoromethyl functional group, which contributes to its specialized chemical behavior.
Physical and Chemical Properties
The compound 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has a molecular formula of C₁₂H₁₀F₃N and a molecular weight of 225.21 g/mol . The presence of the trifluoromethyl group confers specific properties including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Based on computational predictions and comparative analysis with similar compounds, the physical properties of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile can be summarized in the following table:
Synthetic Methodologies
Advanced Synthetic Strategies
Comparative Analysis With Structural Isomers
Structure-Property Relationships
The position of the trifluoromethyl group on the phenyl ring significantly influences the compound's physical and chemical properties. The 4-position (para) isomer differs from the 3-position (meta) isomer in electronic distribution and steric factors. The para-substituted trifluoromethyl group in 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile creates a different electronic environment compared to its meta-substituted counterpart, potentially affecting reactivity patterns and binding interactions with biological targets .
Isomer-Specific Characteristics
The table below highlights key differences between the 4-position isomer (our target compound) and the 3-position isomer:
Reactivity and Chemical Transformations
Nitrile Group Reactivity
The nitrile functionality in 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile serves as a versatile handle for further chemical transformations. This group can undergo hydrolysis to form carboxylic acids, reduction to form amines, and various nucleophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group at the para position would likely influence the reactivity of the nitrile group, potentially enhancing its susceptibility to nucleophilic attack.
Trifluoromethyl Group Considerations
Analytical Methods and Characterization
Spectroscopic Identification
Identification and characterization of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile typically employ various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the cyclobutane ring protons, aromatic protons with para-substitution pattern, and carbon signals for the nitrile and trifluoromethyl groups. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the nitrile functionality (typically around 2200-2240 cm⁻¹) and carbon-fluorine stretching vibrations from the trifluoromethyl group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide methods for analyzing the purity of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile and distinguishing it from structural isomers or related compounds. Mass spectrometry would show characteristic fragmentation patterns, including fragments related to the loss of the nitrile group or cleavage of the cyclobutane ring.
Research Gaps and Future Directions
Current Limitations in Research
The available literature on 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile appears limited, with more information available on related compounds such as the 3-substituted isomer or compounds with different ring systems. This presents opportunities for further research to specifically characterize this compound and explore its unique properties and applications.
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